molecular formula C10H14N2O2 B2857412 1-(oxane-4-carbonyl)azetidine-3-carbonitrile CAS No. 2034512-77-9

1-(oxane-4-carbonyl)azetidine-3-carbonitrile

Cat. No.: B2857412
CAS No.: 2034512-77-9
M. Wt: 194.234
InChI Key: ACGZPCZUQHOGJB-UHFFFAOYSA-N
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Description

1-(Tetrahydro-2H-pyran-4-carbonyl)azetidine-3-carbonitrile is a chemical compound with a unique structure that includes a tetrahydropyran ring and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(oxane-4-carbonyl)azetidine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of tetrahydro-2H-pyran-4-carbonitrile with azetidine-3-carbonitrile under specific catalytic conditions. The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts such as palladium or other transition metals .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Tetrahydro-2H-pyran-4-carbonyl)azetidine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(Tetrahydro-2H-pyran-4-carbonyl)azetidine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(oxane-4-carbonyl)azetidine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Tetrahydro-2H-pyran-4-carbonyl)piperidine
  • 4-Cyanotetrahydropyran
  • Tetrahydro-2H-pyran-4-carbonitrile

Uniqueness

1-(Tetrahydro-2H-pyran-4-carbonyl)azetidine-3-carbonitrile is unique due to its combination of the tetrahydropyran and azetidine rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

1-(oxane-4-carbonyl)azetidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c11-5-8-6-12(7-8)10(13)9-1-3-14-4-2-9/h8-9H,1-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGZPCZUQHOGJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)N2CC(C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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